3-{[4-(But-2-Yn-1-Yloxy)phenyl]sulfonyl}propane-1-Thiol
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Overview
Description
3-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol is an organic compound belonging to the class of benzenesulfonyl compounds. These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety carrying a sulfonyl group . The compound has a molecular formula of C₁₃H₁₆O₃S₂ and a molecular weight of 284.394 g/mol .
Preparation Methods
The synthesis of 3-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol typically involves multiple steps, including the formation of the but-2-yn-1-yloxy group and its subsequent attachment to the phenyl ring. The sulfonyl group is then introduced, followed by the addition of the propane-1-thiol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to sulfides under specific conditions.
Substitution: The but-2-yn-1-yloxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol involves its interaction with specific molecular targets, such as disintegrin and metalloproteinase domain-containing protein 17 (ADAM17) . This interaction can modulate various cellular pathways, leading to changes in cell behavior and function. The compound’s effects are mediated through its ability to bind to and inhibit the activity of these targets.
Comparison with Similar Compounds
3-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
(3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol: This compound also targets ADAM17 but has a different core structure.
Benzenesulfonyl compounds: These compounds share the benzenesulfonyl group but differ in their substituents and overall structure. The uniqueness of this compound lies in its combination of the but-2-yn-1-yloxy group and the propane-1-thiol moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H16O3S2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
3-(4-but-2-ynoxyphenyl)sulfonylpropane-1-thiol |
InChI |
InChI=1S/C13H16O3S2/c1-2-3-9-16-12-5-7-13(8-6-12)18(14,15)11-4-10-17/h5-8,17H,4,9-11H2,1H3 |
InChI Key |
CARKQNSZFCLNKM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)CCCS |
Origin of Product |
United States |
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